Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate involves several steps. One common method includes the reaction of ethyl 4-hydroxybenzoate with ethyl chloroformate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target enzyme .
Comparison with Similar Compounds
Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate can be compared to other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the hydrazino group, making it less reactive in certain biochemical assays.
Ethyl 4-(2-amino-2-oxoethoxy)benzoate: Similar structure but with an amino group instead of a hydrazino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its hydrazino group, which provides specific reactivity and binding properties that are valuable in research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-16-11(15)8-3-5-9(6-4-8)17-7-10(14)13-12/h3-6H,2,7,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVJTJNRULNJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264818 | |
Record name | Ethyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-57-4 | |
Record name | Ethyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898747-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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